REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([N:14]=[C:15]=[S:16])[CH3:13].O>C(#N)C>[CH2:12]([NH:14][C:15](=[S:16])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH3:13]
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Name
|
|
Quantity
|
30.2 mg
|
Type
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reactant
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Smiles
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NC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
17.52 μL
|
Type
|
reactant
|
Smiles
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C(C)N=C=S
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (EtOAc) (3×50 mL)
|
Type
|
WASH
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Details
|
The combined organic layers are washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The drying agents are removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue is then purified by flash column chromatography (silica gel, EtOAc/hexane, 0%-40%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(NC1=CC=C(C(=O)OC)C=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |